molecular formula C15H13BrFNOS B2663422 N-{2-[(4-bromophenyl)sulfanyl]ethyl}-4-fluorobenzenecarboxamide CAS No. 338955-70-7

N-{2-[(4-bromophenyl)sulfanyl]ethyl}-4-fluorobenzenecarboxamide

Cat. No. B2663422
CAS RN: 338955-70-7
M. Wt: 354.24
InChI Key: ISDSHANUJLQNQL-UHFFFAOYSA-N
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Description

“N-{2-[(4-bromophenyl)sulfanyl]ethyl}-4-fluorobenzenecarboxamide” is a chemical compound with the molecular formula C15H13BrFNOS . It is also known as Benzamide, N-[2-[(4-bromophenyl)thio]ethyl]-4-fluoro- .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzamide group attached to a 4-fluorobenzenecarboxamide group via a sulfanyl ethyl chain . The bromophenyl group is attached to the sulfur atom in the sulfanyl group .


Physical And Chemical Properties Analysis

This compound has a density of 1.6±0.1 g/cm3, a boiling point of 430.8±40.0 °C at 760 mmHg, and a flash point of 214.3±27.3 °C . It has a molar refractivity of 66.3±0.4 cm3, a polar surface area of 75 Å2, and a molar volume of 185.3±5.0 cm3 .

Scientific Research Applications

Novel Insecticide Development

N-{2-[(4-bromophenyl)sulfanyl]ethyl}-4-fluorobenzenecarboxamide, due to its unique chemical structure, is instrumental in the development of novel insecticides like flubendiamide. This compound is highly effective against lepidopterous pests, including strains resistant to existing insecticides. Its mode of action is distinct, involving a unique symptomatic larval body contraction, differentiating it from conventional insecticides. It is deemed safe for non-target organisms, making it a suitable agent for integrated pest management programs (Tohnishi et al., 2005).

Cancer Research

Compounds like N-{2-[(4-bromophenyl)sulfanyl]ethyl}-4-fluorobenzenecarboxamide serve as a basis for creating sulfonamides that inhibit tumor-associated carbonic anhydrase IX. This inhibition is crucial for developing new anticancer agents, offering potential for treatments with a different mechanism of action compared to existing drugs. The research identifies potent inhibitors, suggesting a pathway to designing more potent and possibly selective inhibitors for therapeutic applications (Ilies et al., 2003).

Synthesis of Sulfanilamide Derivatives

The chemical framework of N-{2-[(4-bromophenyl)sulfanyl]ethyl}-4-fluorobenzenecarboxamide facilitates the synthesis of sulfanilamide derivatives. These derivatives, characterized by various spectroscopic methods, exhibit unique conformational and hydrogen bond network properties. Although showing limited antibacterial activity, the research into these derivatives contributes to our understanding of structure-activity relationships in medicinal chemistry (Lahtinen et al., 2014).

Organic Synthesis Methodology

The structural components of N-{2-[(4-bromophenyl)sulfanyl]ethyl}-4-fluorobenzenecarboxamide are utilized in developing novel synthetic methodologies. For example, the synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate for manufacturing certain pharmaceuticals, demonstrates the utility of these components in creating efficient, cost-effective production methods for complex organic molecules (Qiu et al., 2009).

Future Directions

The future directions for this compound would depend on its applications. It could potentially be used in the development of new pharmaceuticals or industrial chemicals .

properties

IUPAC Name

N-[2-(4-bromophenyl)sulfanylethyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrFNOS/c16-12-3-7-14(8-4-12)20-10-9-18-15(19)11-1-5-13(17)6-2-11/h1-8H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISDSHANUJLQNQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCSC2=CC=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[(4-bromophenyl)sulfanyl]ethyl}-4-fluorobenzenecarboxamide

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